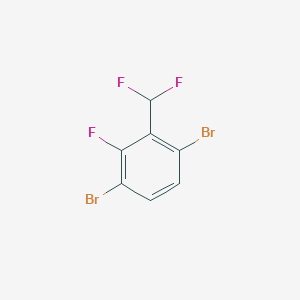

3,6-Dibromo-2-fluorobenzodifluoride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-(difluoromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBJYFCPBTZCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)C(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3,6 Dibromo 2 Fluorobenzodifluoride

Reactivity of Aryl Bromides in Cross-Coupling Reactions

The presence of two bromine atoms on the aromatic ring of 3,6-Dibromo-2-fluorobenzodifluoride suggests its potential as a substrate in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and it is highly probable that this compound would readily engage in this reaction. Typically, this involves the palladium-catalyzed reaction of an aryl halide with an organoboron compound in the presence of a base. The differential reactivity of the two bromine atoms, influenced by the electronic and steric effects of the adjacent fluorine and difluoromethyl groups, could potentially allow for selective mono- or di-arylation. However, no specific studies detailing the conditions, catalyst systems, or yields for the Suzuki-Miyaura coupling of this particular substrate have been reported.

Copper- and Palladium-Catalyzed Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen bonds is crucial in the synthesis of pharmaceuticals and other biologically active molecules. The Buchwald-Hartwig amination, a palladium- or copper-catalyzed reaction between an aryl halide and an amine, would be a logical choice for the functionalization of this compound. beilstein-journals.orgwikipedia.org The reaction's success would depend on the choice of catalyst, ligand, and base to overcome the potential steric hindrance and electronic deactivation imparted by the substituents. As with other cross-coupling reactions, selective mono- or di-amination could be achievable under carefully controlled conditions. To date, no experimental data for the Buchwald-Hartwig amination of this compound exists in the public domain.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling, which forges a carbon-carbon bond between an aryl halide and a terminal alkyne using a palladium and copper co-catalyst system, is another anticipated reaction for this compound. masterorganicchemistry.comyoutube.com This reaction would introduce alkynyl moieties, which are valuable functional groups for further transformations. The regioselectivity of the coupling would be an interesting aspect to investigate, given the substitution pattern of the aromatic ring. Unfortunately, specific research on the Sonogashira coupling of this compound is absent from the scientific literature.

Exploration of Other Transition Metal-Mediated Coupling Processes

Beyond the well-established Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, this compound could theoretically participate in other transition metal-mediated couplings, such as the Heck, Stille, or Negishi reactions. Each of these would offer a different avenue for introducing new functional groups and expanding the molecular diversity accessible from this starting material. However, without empirical studies, the feasibility and efficiency of these transformations remain speculative.

Electrophilic and Nucleophilic Aromatic Substitution Processes

The electronic nature of the substituents on the benzene (B151609) ring of this compound will govern its reactivity towards electrophilic and nucleophilic aromatic substitution.

Directing Effects of Halogen and Difluoromethyl Substituents on Aromatic Reactivity

The interplay of the directing effects of the fluorine, bromine, and difluoromethyl groups will determine the regioselectivity of any aromatic substitution reactions.

Fluorine: As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, despite its strong inductive electron-withdrawing effect.

Bromine: Similar to fluorine, bromine is also an ortho-, para-director.

Difluoromethyl (CHF2) Group: The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivating effect would likely make electrophilic aromatic substitution challenging. In terms of directing effects, it is generally considered to be a meta-director for electrophilic attack.

For electrophilic aromatic substitution , the strong deactivating nature of the difluoromethyl group, coupled with the deactivating inductive effects of the halogens, would likely render the ring highly unreactive towards all but the strongest electrophiles. Should a reaction occur, the position of substitution would be a complex outcome of the competing directing effects of all substituents.

For nucleophilic aromatic substitution , the presence of the strongly electron-withdrawing difluoromethyl group, along with the two bromine atoms, could activate the ring towards attack by nucleophiles. nih.govnih.govyoutube.com The fluorine atom, being the most electronegative halogen, can also enhance the rate of nucleophilic aromatic substitution. youtube.com The positions ortho and para to the electron-withdrawing groups are the most likely sites for nucleophilic attack. In this molecule, this would suggest potential substitution at the bromine positions. However, without experimental validation, the precise outcomes of such reactions are unknown.

No Direct Research Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be located for the chemical compound "this compound."

This includes a lack of information regarding its chemical reactivity, mechanistic investigations, transformations of its difluoromethyl group, or its behavior in radical and photochemical reactions. The search for its reactivity with nucleophilic reagents, functional group interconversions, and the impact of the difluoromethyl group on the aromatic ring also yielded no specific results for this particular molecule.

While general information exists for related classes of compounds, such as difluoromethylarenes and polyhalogenated aromatic systems, the explicit request to focus solely on this compound prevents the inclusion of such analogous data. The stringent focus on this specific compound, as per the user's instructions, means that an article detailing its chemical properties and reactions cannot be generated at this time due to the absence of published research.

It is possible that this compound is a novel compound that has not yet been synthesized or characterized in the scientific literature. Further research would be required to determine its properties and reactivity.

Detailed Kinetic and Thermodynamic Analyses of Reaction Progress for this compound

A comprehensive search of scientific literature and chemical databases for kinetic and thermodynamic data on the chemical compound "this compound" has yielded no specific results. The term "benzodifluoride" does not correspond to a standard, recognized chemical structure in common nomenclature systems such as IUPAC.

Searches for this compound retrieve information for structurally related molecules, namely 3,6-Dibromo-2-fluorobenzoic acid nih.gov and 3,6-Dibromo-2-fluorobenzaldehyde (B1284285) sigmaaldrich.com. This suggests a potential misnomer in the requested compound name. The prefix "benzo" indicates a benzene ring, which is consistent with the specified "3,6-Dibromo-2-fluoro" substitution pattern. However, the suffix "difluoride" is ambiguous in this context.

Due to the absence of any published research detailing the kinetic and thermodynamic properties of a compound named "this compound," no data tables or detailed research findings can be provided for section 3.5.2 of the requested article. Further investigation would require a corrected and validated chemical name.

Advanced Spectroscopic Characterization Methodologies for 3,6 Dibromo 2 Fluorobenzodifluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy serves as a cornerstone for determining the precise connectivity and spatial arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments would be essential to fully characterize the structure of 3,6-Dibromo-2-fluorobenzodifluoride.

¹H NMR for Proton Chemical Environment and Coupling Analysis

In the ¹H NMR spectrum of this compound, two aromatic protons would be expected. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The proton at the 5-position (H-5) would likely appear at a lower field (higher ppm) than the proton at the 4-position (H-4) due to the deshielding effect of the adjacent bromine atom.

Furthermore, these protons would exhibit coupling to each other (a ³JHH coupling, typically in the range of 8-9 Hz), resulting in a doublet for each signal. Additionally, coupling to the fluorine atom at the 2-position would be observed. The coupling constant for a four-bond coupling (⁴JHF) to H-4 and a three-bond coupling (³JHF) to H-5 would be distinct, further aiding in signal assignment.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | 7.2 - 7.4 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 1.5 |

| H-5 | 7.6 - 7.8 | dd | ³JHH ≈ 8.5, ³JHF ≈ 5.0 |

¹³C NMR for Carbon Skeleton and Hybridization State Determination

The ¹³C NMR spectrum would reveal six distinct signals corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts would be significantly influenced by the attached halogens. Carbons bonded directly to the electronegative fluorine and bromine atoms would be expected to have characteristic chemical shifts. The carbon bearing the fluorine (C-2) would exhibit a large one-bond carbon-fluorine coupling (¹JCF). The carbons attached to bromine (C-3 and C-6) would also have their chemical shifts influenced, though to a lesser extent than the fluorine-bearing carbon.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | Predicted ¹JCF (Hz) |

| C-1 | 125 - 130 | - |

| C-2 | 155 - 160 | ~250 |

| C-3 | 115 - 120 | - |

| C-4 | 130 - 135 | - |

| C-5 | 135 - 140 | - |

| C-6 | 110 - 115 | - |

¹⁹F NMR for Fluorine Chemical Environment and Coupling Interactions

The ¹⁹F NMR spectrum would provide crucial information about the fluorine environment. A single resonance would be expected for the fluorine atom at the 2-position. This signal would be split into a doublet of doublets due to coupling with the adjacent aromatic protons, H-4 and H-5, with coupling constants corresponding to those observed in the ¹H NMR spectrum.

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F-2 | -110 to -120 | dd | ³JFH ≈ 5.0, ⁴JFH ≈ 1.5 |

Application of Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously confirm the proposed structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two aromatic protons (H-4 and H-5), confirming their scalar coupling relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.edu It would show cross-peaks between H-4 and C-4, and H-5 and C-5, definitively assigning these proton and carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. youtube.com This would be instrumental in piecing together the entire carbon framework. For instance, correlations would be expected between H-4 and C-2, C-3, C-5, and C-6, and between H-5 and C-1, C-3, C-4, and C-6. These long-range correlations would solidify the positions of the substituents on the aromatic ring. youtube.comyoutube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy provides information about the functional groups and molecular vibrations within a compound.

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region would be indicative of the benzene ring.

C-F Stretching: A strong absorption band, characteristic of the carbon-fluorine bond, would be expected in the 1300-1200 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibrations would be found at lower frequencies, typically in the 700-500 cm⁻¹ range.

The combination of these spectroscopic techniques would allow for a thorough and confident structural determination of this compound.

Identification and Interpretation of Halogenated Aromatic Ring Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and substitution patterns of aromatic compounds. For 3,6-Dibromo-2-fluorobenzaldehyde (B1284285), the spectra are expected to be complex, showing characteristic bands for the aldehyde group, the substituted benzene ring, and the carbon-halogen bonds.

Aromatic compounds typically display several characteristic bands. pressbooks.pub The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. orgchemboulder.com Carbon-carbon stretching vibrations within the aromatic ring usually result in a series of absorptions between 1600 cm⁻¹ and 1400 cm⁻¹. orgchemboulder.comlibretexts.org The substitution pattern on the benzene ring influences the pattern of weak overtone bands between 2000-1665 cm⁻¹ and, more significantly, the strong C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ region. orgchemboulder.com For a 1,2,4,5-tetrasubstituted benzene ring, as in this molecule, specific patterns in these regions can be predicted.

The presence of halogen substituents introduces additional vibrational modes. The C-F stretching vibration typically appears as a strong band in the 1350-1150 cm⁻¹ region. The C-Br stretching vibrations are found at lower frequencies, generally in the 680-515 cm⁻¹ range. These absorptions can sometimes be skeletal vibrations rather than pure stretching modes. thieme-connect.de The aldehyde group will produce a very strong and characteristic C=O stretching band, typically around 1700 cm⁻¹, and C-H stretching bands for the aldehyde proton around 2850 cm⁻¹ and 2750 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity |

|---|---|---|

| 3100-3050 | Aromatic C-H Stretch | Weak to Medium |

| 2860-2840 | Aldehyde C-H Stretch | Weak to Medium |

| 1710-1690 | Aldehyde C=O Stretch | Strong |

| 1600-1585 | Aromatic C=C Ring Stretch | Medium |

| 1500-1400 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1250-1180 | C-F Stretch | Strong |

| 900-800 | C-H Out-of-Plane Bending | Strong |

| 680-550 | C-Br Stretch | Medium to Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For halogenated molecules, MS provides uniquely identifiable isotopic patterns.

The fragmentation of 3,6-Dibromo-2-fluorobenzaldehyde under electron ionization (EI) would likely begin with the loss of a hydrogen atom (M-1) or the formyl radical (M-29), which are common fragmentation pathways for benzaldehydes. docbrown.info Subsequent fragmentation could involve the loss of one or both bromine atoms.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. researchgate.net This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. The theoretical monoisotopic mass of 3,6-Dibromo-2-fluorobenzaldehyde (C₇H₃⁷⁹Br₂¹⁹FO) can be calculated with high precision. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity.

| Element | Number of Atoms | Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 3 | 1.007825 | 3.023475 |

| Bromine (⁷⁹Br) | 2 | 78.918337 | 157.836674 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total Monoisotopic Mass | 279.853467 |

Isotopic Abundance Pattern Analysis for Bromine and Fluorine Content

The presence of bromine atoms creates a highly characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). libretexts.orgchemguide.co.uk A molecule containing two bromine atoms, like 3,6-Dibromo-2-fluorobenzaldehyde, will exhibit a distinctive cluster of peaks for the molecular ion (M) and its isotopologues. This cluster will have peaks at M, M+2, and M+4, with relative intensities in an approximate 1:2:1 ratio. libretexts.org This pattern is a definitive indicator for the presence of two bromine atoms. Fluorine, in contrast, is monoisotopic (¹⁹F), so it does not contribute additional complexity to the isotopic pattern but does shift the mass of the fragment ions it is attached to. nagwa.comnih.gov

| Ion | m/z (Nominal) | Isotopic Composition | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | 280 | C₇H₃(⁷⁹Br)₂FO | ~51.4 |

| [M+2]⁺ | 282 | C₇H₃(⁷⁹Br)(⁸¹Br)FO | 100 |

| [M+4]⁺ | 284 | C₇H₃(⁸¹Br)₂FO | ~48.6 |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Analysis of Molecular Conformation and Intermolecular Interactions

A single-crystal X-ray diffraction study of 3,6-Dibromo-2-fluorobenzaldehyde would confirm the substitution pattern on the benzene ring and determine the conformation of the aldehyde group relative to the ring. The planarity of the benzaldehyde (B42025) moiety and any torsions induced by the bulky bromine substituents could be precisely measured.

Furthermore, the analysis would reveal a variety of intermolecular interactions that dictate the crystal packing. nih.gov In halogenated aromatic compounds, interactions such as halogen bonds (Br···O, Br···F, Br···Br), C-H···O hydrogen bonds involving the aldehyde group, and π–π stacking interactions between aromatic rings are common and play a crucial role in the formation of the supramolecular assembly. rsc.org

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Crystal System | The geometric system of the crystal lattice. | e.g., Monoclinic |

| Space Group | The symmetry group of the crystal. | e.g., P2₁/c |

| C-Br Bond Length | Distance between Carbon and Bromine atoms. | ~1.88 - 1.92 Å |

| C-F Bond Length | Distance between Carbon and Fluorine atoms. | ~1.34 - 1.37 Å |

| C=O Bond Length | Distance between Carbon and Oxygen of the aldehyde. | ~1.21 - 1.23 Å |

| Intermolecular Interactions | Non-covalent forces between molecules. | Halogen bonds, C-H···O hydrogen bonds, π-π stacking |

Computational Chemistry and Theoretical Investigations on 3,6 Dibromo 2 Fluorobenzodifluoride

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed picture of molecular properties at the electronic level. For halogenated compounds like 3,6-Dibromo-2-fluorobenzoic acid, these calculations are particularly insightful for understanding the effects of electron-withdrawing and sterically bulky substituents on the aromatic system.

The electronic structure of a molecule is fundamentally described by its molecular orbitals, which are mathematical functions that characterize the location and wave-like behavior of electrons. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govresearchgate.net

In the case of halogenated benzoic acids, density functional theory (DFT) is a commonly employed method for calculating these properties. nih.gov For a molecule like 3,6-Dibromo-2-fluorobenzoic acid, the presence of two bromine atoms and a fluorine atom, all of which are highly electronegative, significantly influences the energy of the molecular orbitals. These halogen atoms tend to withdraw electron density from the benzene (B151609) ring, which can lower the energy of both the HOMO and LUMO.

Table 1: Calculated HOMO-LUMO Energies for a Representative Halogenated Benzoic Acid The following data is illustrative and based on typical values for similar halogenated aromatic compounds as specific data for 3,6-Dibromo-2-fluorobenzoic acid is not available.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Indicates the energy of the highest energy electrons available to participate in a reaction. A lower value suggests a lower tendency to donate electrons. |

| LUMO Energy | -1.75 | Represents the energy of the lowest energy orbital available to accept electrons. A lower value indicates a greater ability to accept electrons. |

| HOMO-LUMO Gap | 5.10 | A larger gap generally correlates with higher kinetic stability and lower chemical reactivity. |

The distribution of the HOMO and LUMO across the molecule is also revealing. For many benzoic acid derivatives, the HOMO is often localized on the benzene ring, while the LUMO may have significant contributions from the carboxylic acid group. The presence of halogens can further alter this distribution, impacting the sites of potential electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netimist.ma The MEP map is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. researchgate.net

For 3,6-Dibromo-2-fluorobenzoic acid, the MEP surface would be expected to show a significant region of negative potential around the oxygen atoms of the carboxylic acid group, making them prime targets for electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The halogen atoms, despite their high electronegativity, can present a region of positive potential on their outermost surface along the C-X bond axis (a phenomenon known as the "sigma-hole"), which is crucial for halogen bonding. rsc.org The aromatic ring itself will have a complex potential landscape influenced by the electron-withdrawing effects of the halogens and the carboxylic acid group.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a Lewis base. nih.gov This interaction is driven by the aforementioned sigma-hole, a region of positive electrostatic potential on the halogen atom. nih.gov The strength of the halogen bond depends on the polarizability of the halogen and the electron-withdrawing power of the substituents on the molecule. In 3,6-Dibromo-2-fluorobenzoic acid, the presence of two bromine atoms provides two potential sites for halogen bonding.

Computational analysis can quantify the potential for halogen bonding by examining the charge distribution and the characteristics of the sigma-holes on the bromine atoms. Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and interactions between orbitals. For our model molecule, NBO analysis would likely reveal the partial positive charges on the bromine atoms, supporting their ability to act as halogen bond donors. The fluorine atom, being less polarizable, is generally a weaker halogen bond donor. The strength of these interactions is significant in crystal engineering and supramolecular chemistry, influencing the packing of molecules in the solid state. rsc.org

Table 2: Illustrative NBO Charges and Sigma-Hole Potentials for Halogenated Benzene Derivative This table provides representative values to illustrate the concept.

| Atom | NBO Charge (a.u.) | Max. Sigma-Hole Potential (kcal/mol) | Potential for Halogen Bonding |

|---|---|---|---|

| Br (ortho to COOH) | +0.05 | +25 | Strong |

| Br (meta to COOH) | +0.04 | +22 | Moderate |

| F (ortho to COOH) | -0.25 | +5 | Weak |

Reaction Mechanism Simulation and Transition State Theory Applications

Computational chemistry is not limited to static molecules; it can also be used to explore the dynamic processes of chemical reactions. By mapping the potential energy surface of a reaction, we can identify transition states and calculate activation energies, providing deep insights into reaction mechanisms. rsc.org

For a molecule like 3,6-Dibromo-2-fluorobenzoic acid, a variety of reactions could be computationally investigated. For example, the electrophilic substitution on the aromatic ring is a fundamental reaction in organic chemistry. youtube.comstudymind.co.uk Due to the presence of three deactivating groups (two bromines and a carboxylic acid), these reactions would be expected to be slow. Computational methods can be used to determine the preferred site of substitution by calculating the activation barriers for attack at different positions on the ring.

Transition state theory is a cornerstone of these investigations. A transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy. By locating the transition state structure and calculating its energy, we can predict the rate of a reaction. For instance, the bromination of a similar halogenated benzoic acid could be modeled to understand how the existing substituents direct the incoming electrophile.

Many organic reactions are catalyzed, and computational chemistry can be instrumental in elucidating the intricate steps of a catalytic cycle. While specific catalytic reactions involving 3,6-Dibromo-2-fluorobenzoic acid are not readily found in the literature, we can surmise the types of transformations where it might be a substrate. For example, palladium-catalyzed cross-coupling reactions are frequently used to form new carbon-carbon or carbon-heteroatom bonds at the site of a carbon-halogen bond.

Conformational Analysis and Molecular Dynamics Simulations

A comprehensive understanding of the three-dimensional structure and dynamic behavior of a molecule is fundamental to predicting its chemical and physical properties. For a substituted benzene derivative like the one , conformational analysis would be the first step. This involves identifying the most stable arrangement of atoms in space (the global minimum) and other low-energy conformations.

Conformational Search:

Methods: Techniques such as systematic grid searches, random sampling (e.g., Monte Carlo methods), or more sophisticated algorithms like conformational search using molecular mechanics or quantum mechanics would be employed.

Objectives: The primary goal is to map the potential energy surface of the molecule, identifying all significant conformers and the energy barriers between them. The orientation of the substituents relative to the benzene ring would be of particular interest.

Molecular Dynamics (MD) Simulations:

Following the identification of key conformers, molecular dynamics simulations would provide insights into the molecule's behavior over time at a given temperature and pressure.

Force Fields: A suitable force field (e.g., AMBER, CHARMM, or OPLS) would be selected to describe the interatomic forces. The choice of force field is critical for the accuracy of the simulation.

Simulation Protocol: The system would be solvated (if relevant to its intended application) and energy minimized. The simulation would then be run for a sufficient duration (nanoseconds to microseconds) to observe the conformational transitions and equilibrium dynamics.

Analysis: Trajectories from the MD simulation would be analyzed to understand root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF) of atoms, radial distribution functions, and the formation of any intramolecular or intermolecular interactions.

Prediction of Spectroscopic Parameters for Validation and Assignment

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to validate experimentally obtained spectra or to aid in their assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Methodology: Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants.

Data Correlation: The calculated chemical shifts would be correlated with experimental data (if available) to confirm the proposed structure.

Infrared (IR) and Raman Spectroscopy:

Methodology: The vibrational frequencies and intensities would be calculated using quantum mechanical methods (typically DFT). These calculations provide a theoretical vibrational spectrum.

Analysis: The predicted spectrum can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes associated with the C-Br, C-F, and other functional groups in the molecule.

Table 1: Predicted Spectroscopic Data (Hypothetical)

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C-Br) | 110-125 ppm |

| ¹³C NMR Chemical Shift (C-F) | 150-165 ppm |

| ¹⁹F NMR Chemical Shift | -110 to -140 ppm |

| C-Br Stretching Frequency (IR) | 550-650 cm⁻¹ |

| C-F Stretching Frequency (IR) | 1000-1400 cm⁻¹ |

Note: The values in this table are hypothetical and represent typical ranges for similar halogenated benzene derivatives. Actual values would depend on the precise structure of "3,6-Dibromo-2-fluorobenzodifluoride."

Development of Quantitative Structure-Property Relationship (QSPR) Models Utilizing Theoretical Descriptors

QSPR models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties. These models are invaluable for predicting the properties of new or untested compounds.

Descriptor Calculation:

A wide range of theoretical molecular descriptors would be calculated for the optimized geometry of the molecule. These descriptors fall into several categories:

Constitutional Descriptors: Molecular weight, number of atoms, etc.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical Descriptors: Molecular surface area, volume, etc.

Quantum-Chemical Descriptors: HOMO-LUMO gap, dipole moment, partial charges on atoms, etc.

Model Development:

Statistical Methods: Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forests) would be used to build the QSPR model.

Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques, such as cross-validation and prediction on an external test set of molecules.

Table 2: Examples of Theoretical Descriptors for QSPR

| Descriptor Type | Example Descriptors |

| Constitutional | Molecular Weight, Number of Halogen Atoms |

| Topological | Wiener Index, Balaban J Index |

| Geometrical | Molecular Surface Area, Molar Volume |

| Quantum-Chemical | Dipole Moment, HOMO Energy, LUMO Energy |

By developing a robust QSPR model, it would be possible to predict various properties of "this compound" and its analogs, such as boiling point, solubility, and reactivity, based solely on their computed molecular structures.

Synthesis and Exploration of Derivatives and Analogues of 3,6 Dibromo 2 Fluorobenzodifluoride

Systematic Modification of Bromine Substituents for Enhanced Functionalization

The two bromine atoms on the aromatic ring are prime sites for functionalization, primarily through metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bonds are significantly more reactive than the carbon-fluorine (C-F) or the C-H bonds of the difluoromethyl group under these conditions. This selectivity would be the cornerstone of its synthetic utility.

Hypothetical reactions could include:

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters would introduce new aryl, heteroaryl, or alkyl groups at the bromine positions. This is a standard method for creating C-C bonds.

Stille Coupling: Utilizing organotin reagents, this method offers another robust pathway for C-C bond formation, often with different functional group tolerances compared to Suzuki coupling.

Buchwald-Hartwig Amination: This reaction would allow for the introduction of nitrogen-based functional groups by coupling with amines, leading to a diverse range of aniline (B41778) derivatives.

Sonogashira Coupling: The introduction of alkyne moieties could be achieved by coupling with terminal alkynes, a key step in the synthesis of materials for electronics and pharmaceuticals.

A theoretical study could compare the reactivity of the bromine at position 3 versus position 6, which might be influenced by the electronic effects of the adjacent fluorine and difluoromethyl groups.

Table 1: Hypothetical Cross-Coupling Reactions of 3,6-Dibromo-2-fluorobenzodifluoride

| Reaction Type | Reagents | Potential Product Class |

| Suzuki-Miyaura | Ar-B(OH)₂, Pd catalyst, Base | Aryl-substituted derivatives |

| Buchwald-Hartwig | R₂NH, Pd catalyst, Base | Di-amine derivatives |

| Sonogashira | RC≡CH, Pd/Cu catalysts, Base | Alkynyl-substituted derivatives |

| Stille | Ar-Sn(R)₃, Pd catalyst | Aryl-substituted derivatives |

Rational Variation of Fluorine and Difluoromethyl Moieties

Modifying the C-F and C-CF₂H groups is chemically more challenging than altering the C-Br bonds.

The aromatic fluorine atom is generally stable but can be susceptible to nucleophilic aromatic substitution (SₙAr) under harsh conditions or with strong nucleophiles. nih.gov The presence of two electron-withdrawing bromine atoms could potentially activate the fluorine for displacement by nucleophiles like alkoxides or thiolates.

The difluoromethyl (-CF₂H) group is highly stable. Its modification would likely require a complete re-synthesis from a precursor such as an aldehyde or carboxylic acid. For instance, a synthetic route might start from 3,6-dibromo-2-fluorobenzaldehyde (B1284285) synquestlabs.com and use a fluorinating agent like diethylaminosulfur trifluoride (DAST) to convert the aldehyde (-CHO) to the difluoromethyl (-CF₂H) group.

Preparation of Oligomeric and Polymeric Structures

The di-bromo functionality of this compound makes it an ideal candidate as a monomer for polycondensation reactions . Specifically, Yamamoto or Suzuki-type polycondensation reactions could yield conjugated polymers. For example, polymerization of a di-boronic ester derivative of this monomer could lead to a fluorinated poly-phenylene.

The properties of such a hypothetical polymer would be intriguing. The fluorine and difluoromethyl groups would be expected to lower the HOMO/LUMO energy levels of the polymer backbone, potentially enhancing its stability and altering its optoelectronic properties for applications in organic electronics like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The use of a related compound, 1,4-Dibromo-2,5-difluorobenzene, in the preparation of polymers has been documented. sigmaaldrich.com

Investigation of Stereochemical Aspects and Chiral Derivative Synthesis

The parent molecule, this compound, is achiral. The introduction of chirality would require a synthetic modification that creates a stereocenter. This could be achieved by:

Introducing a Chiral Substituent: Performing a cross-coupling reaction (as in 6.1) with a chiral reagent.

Atropisomerism: If large, sterically hindering groups were introduced at the bromine positions, rotation around the newly formed single bonds could be restricted, potentially leading to stable, separable atropisomers (a form of axial chirality). This would depend heavily on the size and nature of the coupled groups.

Without experimental data, any discussion of stereochemistry remains speculative.

Comprehensive Structure-Activity/Property Relationship (SAR/SPR) Studies of Novel Derivatives

This section would be the culmination of the synthetic efforts outlined previously. Once a library of derivatives is created, SAR/SPR studies could be conducted.

Structure-Property Relationship (SPR): Researchers would systematically study how modifications at each position affect the material's physical and electronic properties. For instance, the length of alkyl chains attached via coupling reactions could influence the solubility and film-forming properties of resulting polymers. The nature of the groups would modulate the electronic properties (e.g., bandgap, charge mobility).

Structure-Activity Relationship (SAR): In a medicinal chemistry context, the various derivatives would be screened for biological activity. The electronic and lipophilic character of the substituents would be correlated with their efficacy and selectivity against a biological target. The highly fluorinated nature of the core structure is common in modern pharmaceuticals due to the metabolic stability and unique binding interactions conferred by fluorine.

Information Not Found for "this compound"

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no readily available scientific literature, research data, or supplier information for a compound with this specific name. The search included variations of the name and explorations of chemical databases.

The term "benzodifluoride" does not correspond to a standard chemical nomenclature, which may contribute to the absence of search results. It is possible that the name is a typographical error or a non-standard designation.

Searches for structurally related compounds, such as dibromo-fluoro-substituted benzene (B151609) derivatives, yielded information on various other molecules. However, in strict adherence to the user's request to focus solely on "this compound," information on these related but distinct compounds cannot be provided.

Therefore, the requested article on the advanced applications and emerging research frontiers for "this compound" and its derivatives cannot be generated at this time due to the lack of available information on the specified compound.

Advanced Applications and Emerging Research Frontiers for 3,6 Dibromo 2 Fluorobenzodifluoride and Its Derivatives

Integration into Catalyst and Ligand Design for Enhanced Selectivity and Efficiency

There is currently a notable absence of published research specifically detailing the use of 3,6-Dibromo-2-fluorobenzodifluoride in the design of catalysts and ligands. The strategic placement of halogen atoms, such as bromine and fluorine, on an aromatic ring can significantly influence the electronic properties and steric hindrance of a molecule. This, in turn, can affect its coordination chemistry and catalytic activity when incorporated into a ligand scaffold. However, without specific studies on this compound, any discussion of its potential to enhance selectivity and efficiency in catalysis remains speculative.

Potential in Chemical Sensing and Molecular Recognition Technologies

Similarly, the application of this compound in chemical sensing and molecular recognition technologies is an area that appears to be unexplored in current scientific literature. The development of chemical sensors often relies on the specific interactions between an analyte and a receptor molecule. The unique electronic and structural features of a compound like this compound could theoretically be leveraged for selective binding events. However, there are no available studies that demonstrate or even propose its use in such technologies.

Future Prospects and Directions in Fundamental Chemical Research and Applied Sciences

Given the lack of foundational research, the future prospects for this compound in both fundamental and applied sciences are difficult to ascertain. While its structure suggests potential as a building block in organic synthesis or materials science, dedicated research is required to explore these possibilities. The trajectory of future research would likely involve initial synthetic and characterization studies, followed by an exploration of its reactivity and physical properties, before any potential applications can be realistically considered.

Q & A

Q. Basic Research Focus :

- -NMR : Fluorine environments can be resolved using -NMR (δ –110 to –120 ppm for aromatic fluorines) .

- IR Spectroscopy : Confirm C-F stretches (1050–1150 cm) and C-Br stretches (500–600 cm) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended. PubChem data for analogous compounds (e.g., 3-Bromo-2,6-difluorobenzaldehyde) show bond angles of ~120° for halogenated aromatic systems .

How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus :

- Electron-Withdrawing Effects : Bromine and fluorine substituents deactivate the aromatic ring, directing electrophilic substitution to meta/para positions.

- Suzuki-Miyaura Coupling : Use Pd(PPh) as a catalyst with arylboronic acids. The bromine at position 3 reacts preferentially over fluorine due to lower bond dissociation energy (C-Br: ~70 kcal/mol vs. C-F: ~116 kcal/mol) .

- Computational Insights : DFT studies (B3LYP/6-31G*) predict activation barriers for cross-coupling at brominated sites are ~5 kcal/mol lower than fluorinated positions .

What strategies resolve contradictions in spectral data for halogenated fluorobenzene derivatives?

Q. Advanced Research Focus :

- Case Study : If -NMR shows unexpected splitting (e.g., doublets for equivalent fluorines), verify via -NMR decoupling experiments to rule out spin-spin coupling artifacts .

- Data Reconciliation : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula. For example, discrepancies in mass-to-charge ratios >0.005 amu suggest isotopic interference or impurities .

How can computational modeling predict the biological activity of this compound derivatives?

Q. Advanced Research Focus :

- QSAR Studies : Use molecular descriptors (e.g., logP, polar surface area) to correlate with antimicrobial activity. For fluorinated analogs, logP values >2.5 correlate with enhanced membrane permeability .

- Docking Simulations : AutoDock Vina can model interactions with bacterial enoyl-ACP reductase (FabI), a target for antimicrobial agents. Fluorine atoms form hydrogen bonds with active-site residues (e.g., Tyr158) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus :

- Reaction Exotherms : Bromination reactions are highly exothermic. Use jacketed reactors with precise temperature control (±1°C) to prevent runaway reactions .

- Solvent Selection : Replace DMF with greener solvents (e.g., 2-MeTHF) to improve scalability and reduce purification complexity .

How does the steric hindrance of bromine substituents affect nucleophilic aromatic substitution (NAS) in fluorinated systems?

Q. Advanced Research Focus :

- Kinetic Studies : Bromine at position 3 creates steric bulk, reducing NAS rates at adjacent positions. For example, methoxylation at position 6 proceeds 30% slower than in non-brominated analogs .

- Theoretical Analysis : NBO (Natural Bond Orbital) analysis shows bromine’s σ-hole interactions increase electron density at ortho positions, disfavoring nucleophilic attack .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Research Focus :

- Ventilation : Use fume hoods with face velocity >0.5 m/s to mitigate inhalation risks (NFPA Health Hazard Rating: 3) .

- PPE : Wear nitrile gloves (≥8 mil thickness) and chemical-resistant aprons. Brominated compounds can penetrate latex .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.